molecular formula C9H7F3N2 B2388077 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile CAS No. 573764-86-0

4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile

Cat. No. B2388077
M. Wt: 200.164
InChI Key: FGBKSQXFNVUCEN-UHFFFAOYSA-N
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Patent
US07772267B2

Procedure details

A solution of the mixed product from 18C (7.53 g, 26.5 mmol) in 120 mL of concentrated HCl/EtOH (1:1) was refluxed for 14 h. After cooling to rt, the solution was concentrated under reduced pressure. The resulting residue was dissolved in EtOAc, washed with saturated aqueous NaHCO3 (2×) and brine (1×), dried (MgSO4), filtered and concentrated. The residue was chromatographed (silica gel), eluting with chloroform/MeOH (98:2) to furnish the title compound (4.62 g, 87%). MS (ES) m/z 201 [M+1]+.
Name
18C
Quantity
7.53 g
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9]C(=O)C(C)(C)C)=[C:5]([CH3:16])[C:4]=1[C:17]([F:20])([F:19])[F:18])#[N:2]>Cl.CCO>[NH2:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[C:4]([C:17]([F:18])([F:19])[F:20])[C:5]=1[CH3:16] |f:1.2|

Inputs

Step One
Name
18C
Quantity
7.53 g
Type
reactant
Smiles
C(#N)C1=C(C(=C(C=C1)NC(C(C)(C)C)=O)C)C(F)(F)F
Name
HCl EtOH
Quantity
120 mL
Type
solvent
Smiles
Cl.CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (2×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (silica gel)
WASH
Type
WASH
Details
eluting with chloroform/MeOH (98:2)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C#N)C=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.62 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.